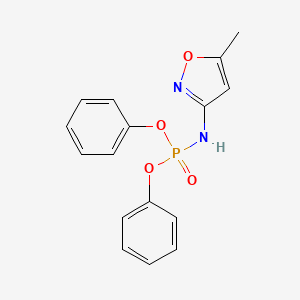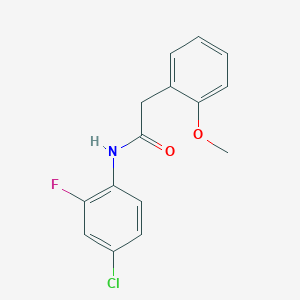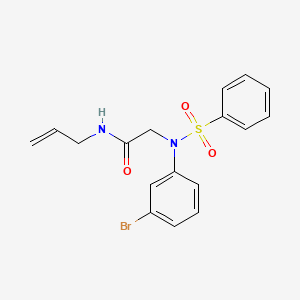![molecular formula C18H21NO2 B4899206 N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention due to its potent analgesic effects. It was first synthesized in the 1970s as part of the fentanyl family of opioids, but its use as a recreational drug has only recently emerged.
作用機序
Methoxyacetylfentanyl acts on the opioid receptor system by binding to the mu-opioid receptor. This binding results in the activation of the receptor, which leads to the inhibition of pain signals in the central nervous system. Methoxyacetylfentanyl is more potent than fentanyl due to its higher affinity for the mu-opioid receptor.
Biochemical and Physiological Effects
Methoxyacetylfentanyl has potent analgesic effects, which makes it useful for pain management. However, it also has several adverse effects, including respiratory depression, sedation, and euphoria. Methoxyacetylfentanyl can also cause addiction and dependence, which makes it a potential drug of abuse.
実験室実験の利点と制限
Methoxyacetylfentanyl has several advantages for lab experiments, including its potent analgesic effects and high affinity for the mu-opioid receptor. However, it also has several limitations, including its potential for addiction and dependence, which makes it difficult to use in long-term studies.
将来の方向性
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl. One area of research is the development of new opioid analgesics that have fewer adverse effects than N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl. Another area of research is the study of the opioid receptor system, which could lead to the development of new drugs that target specific receptors.
Conclusion
In conclusion, N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl is a potent opioid analgesic that has gained attention due to its potent analgesic effects. It has been the subject of scientific research due to its high affinity for the mu-opioid receptor and its potential for addiction and dependence. Although it has several advantages for lab experiments, it also has several limitations that make it difficult to use in long-term studies. There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl, including the development of new opioid analgesics and the study of the opioid receptor system.
合成法
Methoxyacetylfentanyl is synthesized from fentanyl, a potent opioid analgesic that is commonly used in clinical settings. The synthesis process involves the acetylation of fentanyl with acetic anhydride and the addition of a methoxy group to the phenyl ring. This process results in the formation of N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl, which is a more potent opioid than fentanyl.
科学的研究の応用
Methoxyacetylfentanyl has been the subject of scientific research due to its potent analgesic effects. It has been used to study the opioid receptor system, which is responsible for the analgesic effects of opioids. Methoxyacetylfentanyl has been shown to bind to the mu-opioid receptor with high affinity, which is responsible for its potent analgesic effects.
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(16-9-11-17(21-2)12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRUIICQCRWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4899127.png)

![4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4899142.png)
![4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B4899146.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4899159.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899166.png)


![1-[2-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-piperidinone](/img/structure/B4899182.png)
![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4899199.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![5-{4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4899219.png)